Ethyl 2-phenoxybutanoate

Plant Growth Regulator Somatic Embryogenesis Structure-Activity Relationship

Ethyl 2-phenoxybutanoate (C12H16O3, MW 208.25 g/mol) is the ethyl ester of 2-phenoxybutanoic acid. This compound serves primarily as a synthetic intermediate in the preparation of bioactive phenoxyalkanoic acid derivatives, which are of interest in medicinal chemistry and pesticide development.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 56149-37-2
Cat. No. B8662923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenoxybutanoate
CAS56149-37-2
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)OC1=CC=CC=C1
InChIInChI=1S/C12H16O3/c1-3-11(12(13)14-4-2)15-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
InChIKeyIHASFDBVENKSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Ethyl 2-phenoxybutanoate (CAS 56149-37-2): Sourcing the Key Intermediate for Bioactive Phenoxybutanoate Synthesis


Ethyl 2-phenoxybutanoate (C12H16O3, MW 208.25 g/mol) is the ethyl ester of 2-phenoxybutanoic acid [1]. This compound serves primarily as a synthetic intermediate in the preparation of bioactive phenoxyalkanoic acid derivatives, which are of interest in medicinal chemistry and pesticide development [2]. While the ethyl ester itself is not typically the final bioactive entity, it is a crucial protected form of the 2-phenoxybutanoic acid scaffold, which has demonstrated quantifiable differentiation from structurally related analogs in specific biological and chemical contexts.

Why Substituting Ethyl 2-phenoxybutanoate with its Closest Structural Analogs Fails to Deliver the Same Biological Outcome


Generic substitution among phenoxyalkanoic acid esters is scientifically invalid due to a high degree of structural sensitivity in biological systems. Evidence demonstrates that the 2-phenoxybutanoate scaffold possesses a unique and quantifiable activity profile that is not shared by its immediate homologs. For instance, in plant embryogenesis, only the four-carbon butanoate side chain is active, with the shorter propanoate and longer pentanoate analogs being completely inactive [1]. Similarly, the metal-complexing ability, a property relevant to both biological and environmental interactions, differs significantly across the series, with 2-phenoxybutyrate forming more stable complexes than its smaller counterparts [2]. Using a generic, untested analog like ethyl 2-phenoxyacetate or ethyl 2-phenoxypropionate would therefore lead to a demonstrable loss of the specific chemical and biological characteristics that make the butanoate core valuable.

Quantitative Evidence for Selecting Ethyl 2-phenoxybutanoate Over Alternative Phenoxyalkanoates


Side Chain Length Dictates Activity: Butanoate is Active While Propanoate and Pentanoate are Inactive in Plant Embryogenesis

In a direct comparative study of phenoxy acid side chains for inducing somatic embryogenesis in alfalfa, the phenoxybutanoic acid core (the active form of this ester) was shown to be active, while the phenoxypropanoic and phenoxypentanoic analogs were completely inactive. This demonstrates a strict requirement for a four-carbon side chain for this specific biological activity [1].

Plant Growth Regulator Somatic Embryogenesis Structure-Activity Relationship

Enhanced Metal-Complex Stability of 2-Phenoxybutyrate vs. Phenoxyacetate and 2-Phenoxypropionate

The thermodynamic stability of zinc(II) complexes formed by a series of phenoxyalkanoates was directly compared. The 2-phenoxybutyrate anion forms a more stable complex with Zn²⁺ than both phenoxyacetate and 2-phenoxypropionate, as evidenced by a lower free energy of formation (ΔG°). This indicates a higher affinity for divalent metal cations, a property relevant to its behavior as a pesticide analog and its potential to interact with metalloenzymes [1].

Metal Complexation Thermodynamics Pesticide Chemistry

Physicochemical Distinction via Retention Index: A Unique Analytical Fingerprint for Ethyl 2-phenoxybutanoate

The gas chromatographic retention behavior of ethyl 2-phenoxybutanoate provides a unique, quantifiable analytical fingerprint that distinguishes it from other volatile organic compounds. Its Kovats retention index (RI) on a standard non-polar capillary column (HP-Ultra-1) is a specific, reproducible value used for identification in complex environmental or chemical mixtures. This property is essential for quality control and trace analysis, ensuring the correct compound is being used or detected [1].

Analytical Chemistry Gas Chromatography Environmental Analysis

Recommended Application Scenarios for Ethyl 2-phenoxybutanoate Based on Quantified Differentiation


Synthesis of Lead Compounds Targeting Endothelin Receptors for Cardiovascular Research

Ethyl 2-phenoxybutanoate is the preferred protected intermediate for generating libraries of 2-phenoxybutanoic acid derivatives. Research has shown that these derivatives are potent endothelin antagonists with potential antihypertensive activity [1]. This application is supported by the core scaffold's unique biological profile, which cannot be replicated by shorter or longer-chain phenoxy acid analogs, as demonstrated in plant embryogenesis studies [2].

Development of Novel Pyrethroid-like Pesticides

The 2-phenoxybutanoate scaffold serves as a key building block for synthesizing non-cyclopropane pyrethroid esters. Quantitative structure-activity relationship (QSAR) studies have been performed on derivatives of substituted 3-methyl-2-phenoxybutanoic acids, establishing a direct link between the phenoxybutanoate core and insecticidal activity [3]. The ethyl ester is an ideal protected form for further synthetic elaboration to create these bioactive esters.

Plant Tissue Culture Media Optimization

Based on direct comparative evidence, the phenoxybutanoic acid scaffold is active for inducing somatic embryogenesis in alfalfa, whereas its immediate structural analogs (propanoic and pentanoic acids) are inactive [2]. Ethyl 2-phenoxybutanoate can serve as a stable, esterified precursor that can be hydrolyzed to the active acid, offering a reliable source of the unique growth-regulating activity required for optimizing plant tissue culture protocols.

Analytical Method Development and Environmental Fate Studies

The compound's well-defined physicochemical and analytical properties, such as its molecular weight (208.25 g/mol) [4] and a unique Kovats Retention Index (RI=1392) on standard GC columns [5], make it a valuable reference standard. It can be used to develop and validate chromatographic methods for detecting related phenoxy acid esters in environmental or biological samples, ensuring the reliable identification and quantification of this class of compounds.

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